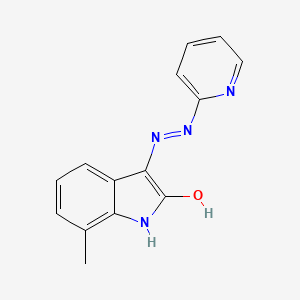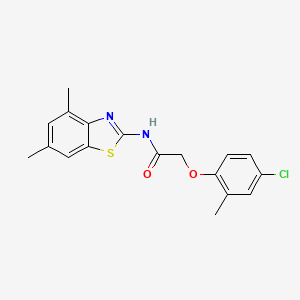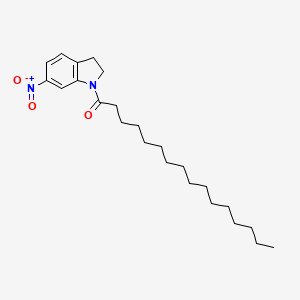
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methyl group at the 7th position, a pyridin-2-yldiazenyl group at the 3rd position, and a hydroxyl group at the 2nd position of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Diazotization and Coupling: The pyridin-2-yldiazenyl group can be introduced through a diazotization reaction, where pyridine-2-amine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone or quinone derivative.
Reduction: The pyridin-2-yldiazenyl group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 6th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-one.
Reduction: Formation of 7-methyl-3-(pyridin-2-ylamino)-1H-indol-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The pyridin-2-yldiazenyl group can form hydrogen bonds and π-π interactions with target molecules, while the indole core can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
7-methyl-1H-indol-2-ol: Lacks the pyridin-2-yldiazenyl group, resulting in different chemical and biological properties.
3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the methyl group at the 7th position, which can affect its reactivity and interactions with biological targets.
7-methyl-3-(pyridin-2-ylamino)-1H-indol-2-ol: A reduced form of the compound, with different chemical reactivity and potential biological activities.
Uniqueness
The presence of both the methyl group at the 7th position and the pyridin-2-yldiazenyl group at the 3rd position makes 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-5-4-6-10-12(9)16-14(19)13(10)18-17-11-7-2-3-8-15-11/h2-8,16,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJBFGICPDWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5072692.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5072707.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-chloro-2-methylphenyl)acetamide]](/img/structure/B5072717.png)

![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5072725.png)

![2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5072746.png)
![Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate](/img/structure/B5072750.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B5072754.png)
![(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B5072773.png)
![1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5072785.png)
![N-cyclopropyl-3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}propanamide](/img/structure/B5072788.png)

